(4-(diphenylmethyl)piperazinyl)-N-benzamide
Description
IUPAC Nomenclature and Systematic Chemical Identification
The compound (4-(diphenylmethyl)piperazinyl)-N-benzamide is systematically identified by its IUPAC name, which reflects its structural components: a piperazine ring substituted at the 4-position with a diphenylmethyl group and an N-benzamide moiety. The molecular formula is C₂₄H₂₅N₃O , with a molecular weight of 371.47 g/mol . Key synonyms include 4-benzhydryl-N-phenylpiperazine-1-carboxamide and 4-(diphenylmethyl)-N-phenylpiperazine-1-carboxamide.
This naming convention adheres to IUPAC guidelines, emphasizing the parent piperazine structure, substituents, and functional groups. The diphenylmethyl group (benzhydryl) and benzamide moiety are critical for its pharmacological and synthetic relevance.
Crystallographic Analysis and Three-Dimensional Conformational Studies
While specific crystallographic data for this compound are not explicitly reported in the provided sources, insights can be drawn from structurally related piperazine derivatives. For example, crystal structures of piperazine-based compounds often reveal chair conformations of the six-membered ring, with substituents occupying axial or equatorial positions.
In analogous systems, such as 1-ethylpiperazinium salts, hydrogen bonding between the protonated nitrogen and anion or solvent molecules stabilizes the crystal lattice. For this compound, the bulky diphenylmethyl group likely adopts an equatorial position to minimize steric strain, while the benzamide group may participate in intermolecular hydrogen bonds or π-π stacking interactions.
Key Observations from Related Systems
- Piperazine Ring Conformation : Chair conformation dominates, with substituents in equatorial positions to maximize stability.
- Hydrogen Bonding : The amide group (C=O and N–H) can act as both a hydrogen bond donor and acceptor, influencing crystal packing.
- Steric Effects : The diphenylmethyl group’s bulk may limit rotational freedom, favoring specific intermolecular arrangements.
Quantum Mechanical Calculations of Molecular Orbitals and Electron Density Distribution
Computational studies, including density functional theory (DFT) or semi-empirical methods, are typically employed to analyze molecular orbitals and electron density. For this compound, key electronic properties include:
| Property | Value |
|---|---|
| Topological Polar Surface Area (TPSA) | 35.58 Ų |
| LogP (Octanol-Water Partition Coefficient) | 4.6257 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 4 |
These parameters suggest moderate lipophilicity (LogP ~4.6) and limited hydrogen-bonding capacity, which may influence bioavailability and molecular recognition. The diphenylmethyl group contributes significantly to the molecule’s hydrophobicity, while the benzamide moiety enhances polarity.
Electron Density Distribution
- Amide Group : The carbonyl oxygen is electron-rich, acting as a hydrogen bond acceptor.
- Piperazine Ring : Partial positive charge on the nitrogen atoms (due to electron withdrawal by substituents) may facilitate interactions with electron-rich regions of target biomolecules.
Comparative Structural Analysis with Related Piperazine-Benzamide Hybrids
The structural features of this compound can be contrasted with other piperazine-benzamide hybrids, such as imatinib mesylate and ponatinib derivatives.
Structural Implications
- Steric Bulk : The diphenylmethyl group in this compound may limit access to certain binding pockets compared to smaller substituents (e.g., methyl in imatinib).
- Hydrogen Bonding : The N-benzamide group provides a single hydrogen bond donor (N–H), whereas imatinib’s pyrimidinyl-amino group offers additional donors, enhancing target affinity.
- Electronic Effects : The electron-withdrawing nature of the benzamide carbonyl may modulate reactivity or binding interactions differently than electron-donating substituents (e.g., methyl).
Properties
IUPAC Name |
4-benzhydryl-N-phenylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O/c28-24(25-22-14-8-3-9-15-22)27-18-16-26(17-19-27)23(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-15,23H,16-19H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGBWHQLKQIGBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
358747-62-3 | |
| Record name | 4-BENZHYDRYL-N-PHENYL-1-PIPERAZINECARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(diphenylmethyl)piperazinyl)-N-benzamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The key steps include the preparation of the starting materials, the cyclization reaction, and subsequent purification processes to obtain the final product in high yields.
Chemical Reactions Analysis
Types of Reactions
(4-(diphenylmethyl)piperazinyl)-N-benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily recognized for its potential therapeutic properties. Key areas of research include:
-
Anticancer Activity :
- Studies have shown that (4-(diphenylmethyl)piperazinyl)-N-benzamide exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against human breast and colorectal cancer cells, demonstrating IC50 values ranging from 7.9 to 92 µM, indicating its potential as an anticancer agent .
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .
- Antiviral Properties :
-
Neuroprotective Effects :
- Preliminary studies suggest that this compound may inhibit acetylcholinesterase activity, which is crucial for neurodegenerative disease treatment . This property positions it as a potential candidate for Alzheimer's disease therapies.
| Activity Type | Mechanism | IC50/Effectiveness |
|---|---|---|
| Anticancer | Induces apoptosis | 7.9 - 92 µM |
| Anti-HIV | Inhibits viral entry | 0.5 µM |
| Cholinesterase Inhibition | Potential neuroprotective effects | Not specified |
Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of this compound against several cell lines. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner, with notable activity against MDA-MB-231 (breast cancer) and HCT116 (colorectal cancer) cells.
Study 2: Antiviral Mechanism
In another investigation focusing on its antiviral properties, the compound was found to inhibit HIV-1 replication significantly by blocking the interaction between the virus and host cells, thereby preventing infection .
Mechanism of Action
The mechanism of action of (4-(diphenylmethyl)piperazinyl)-N-benzamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The following table compares structural features, substituent effects, and biological activities of “(4-(diphenylmethyl)piperazinyl)-N-benzamide” and related compounds:
Key Comparative Insights
Substituent Position and Electronic Effects :
- Dichlorophenyl vs. Diphenylmethyl : Dichlorophenyl-substituted piperazines (–2) prioritize dopamine D3 receptor selectivity, whereas diphenylmethyl analogs () target mast cell signaling. The electron-withdrawing Cl groups may enhance polar interactions, while diphenylmethyl provides steric bulk for hydrophobic binding.
- N-Boc vs. Pivaloyl Groups : In antiplasmodial benzamides (), N-Boc groups reduce activity, but pivaloyl retains it, likely due to improved metabolic stability and reduced steric hindrance .
Piperazinyl Chain Length and Flexibility :
- A 3-carbon alkyl chain between piperazinyl and benzimidazolone () maximizes mast cell inhibition. Shorter chains (n < 3) or branching diminish activity, emphasizing the need for conformational flexibility .
Antimicrobial vs. Anti-Allergic Applications: Fluoroquinolone derivatives with benzoyl-carbopiperazinyl groups () target bacterial DNA gyrase, whereas diphenylmethyl-benzamides () inhibit mast cell exocytosis. This highlights how piperazinyl modifications redirect compounds toward distinct biological targets.
Meta vs. Para Substitutions :
- Antiplasmodial benzamides () show reduced activity with meta-substituted piperazinyl groups, whereas para-substitutions (e.g., 4-(N-Boc)piperazinyl) enhance potency. This suggests spatial alignment is critical for target engagement .
Biological Activity
(4-(Diphenylmethyl)piperazinyl)-N-benzamide is a member of the piperazine derivatives, which are known for their diverse biological activities and therapeutic potential. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its promising biological effects.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a diphenylmethyl group and an amide functional group, which contributes to its biological activity. The general structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act on various receptors and enzymes, modulating cellular signaling pathways. For instance, it has been shown to inhibit certain metabolic enzymes, potentially leading to altered cellular functions and therapeutic effects.
Antimicrobial Properties
Studies have indicated that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth through mechanisms that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antitumor Activity
The compound has also been investigated for its antitumor properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines, such as HepG2 cells, by modulating the expression of key regulatory proteins involved in the cell cycle. Specifically, it was observed to enhance the expression of tumor suppressor genes like p53 and p21 while inhibiting cyclin B1 expression . Table 1 summarizes the findings related to its antitumor activity:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HepG2 | 0.25 | Induction of apoptosis via p53/p21 pathway |
| MDA-MB-231 | TBD | Selective HDAC inhibition leading to apoptosis |
Neuropharmacological Effects
Recent studies suggest that this compound may influence neurotransmitter systems. Its structural similarity to other piperazine derivatives allows it to interact with dopamine receptors, potentially offering therapeutic benefits in neurodegenerative diseases or psychiatric disorders .
Case Studies
- Antitumor Study : A study conducted on HepG2 cells demonstrated that treatment with this compound resulted in significant cell cycle arrest and apoptosis induction. The researchers noted that the compound's ability to modulate key proteins involved in cell cycle regulation was critical for its antitumor efficacy .
- Antimicrobial Assessment : In a comparative study against common pathogens, this compound showed notable antimicrobial activity, particularly against Gram-positive bacteria. The study highlighted its potential as a lead compound for developing new antibiotics.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other piperazine derivatives:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (4-(diphenylmethyl)piperazinyl)-N-benzamide, and how are reaction conditions optimized?
- Answer: Synthesis typically involves multi-step reactions starting with benzoyl chloride derivatives. Key steps include nucleophilic substitution to introduce the piperazinyl and diphenylmethyl groups. Optimization focuses on solvent polarity (e.g., acetonitrile for SN2 reactions), temperature control (reflux for 4–5 hours), and catalysts like K₂CO₃ to enhance yields . Purification via column chromatography or recrystallization ensures >95% purity. Reaction progress is monitored using TLC or HPLC .
Q. How is the molecular structure of this compound confirmed experimentally?
- Answer: Structural confirmation relies on ¹H/¹³C NMR to identify aromatic protons (δ 7.2–7.8 ppm) and aliphatic chains (δ 2.3–3.5 ppm). Mass spectrometry (EI-MS or ESI-MS) confirms molecular weight, while IR spectroscopy verifies amide C=O stretches (~1650 cm⁻¹). X-ray crystallography may resolve stereochemistry in crystalline derivatives .
Q. What in vitro assays are used to assess its biological activity?
- Answer: Common assays include:
- Enzyme inhibition : IC₅₀ determination via fluorometric or colorimetric assays (e.g., acetylcholinesterase for Alzheimer’s targets) .
- Receptor binding : Radioligand displacement studies (e.g., dopamine D3 receptor affinity using [³H]spiperone) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values against HeLa or MCF-7 cells) .
Advanced Research Questions
Q. How can contradictory activity data across studies be systematically addressed?
- Answer: Contradictions often arise from:
- Structural analogs : Minor substituent changes (e.g., trifluoromethyl vs. methoxy groups) alter lipophilicity and binding. Use QSAR models to correlate logP/pKa with activity .
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls. Meta-analysis of IC₅₀ ranges across labs clarifies outliers .
Q. What computational strategies predict the compound’s mechanism of action and off-target effects?
- Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in enzymes/receptors (e.g., acetylcholinesterase active site) .
- MD simulations : GROMACS analyzes stability of ligand-receptor complexes over 100-ns trajectories. RMSD/RMSF plots identify critical binding residues .
- Off-target screening : SwissTargetPrediction cross-references structural motifs with known bioactive databases .
Q. How is synthetic yield improved without compromising stereochemical integrity?
- Answer:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 5 hours) while maintaining >90% enantiomeric excess (ee) .
- Chiral auxiliaries : Use (R)- or (S)-BINOL to control piperazine ring conformation during alkylation .
- Flow chemistry : Continuous reactors minimize side products (e.g., overalkylation) via precise temperature/pH control .
Methodological Considerations
Key Data Contradictions and Resolutions
- Issue : Variability in acetylcholinesterase inhibition (IC₅₀ = 2–10 µM across studies) .
- Resolution : Standardize substrate (acetylthiocholine) concentration and pre-incubation time.
- Issue : Divergent cytotoxicity in similar cell lines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
